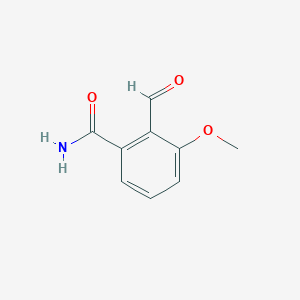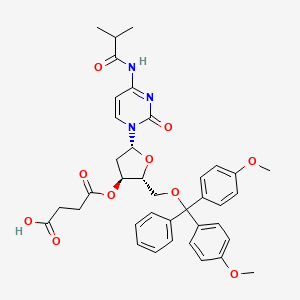
n-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)octanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)octanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is related to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. Pyrimidines are significant in biochemistry as they form the basis of several nucleotides, which are the building blocks of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)octanamide typically involves the reaction of 6-amino-1,3-dimethyluracil with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)octanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)octanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties.
類似化合物との比較
Similar Compounds
Theophylline: A methylxanthine drug used in therapy for respiratory diseases.
Caffeine: A central nervous system stimulant.
Uracil: A component of RNA.
Uniqueness
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)octanamide is unique due to its specific structure, which combines a pyrimidine ring with an octanamide side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H24N4O3 |
|---|---|
分子量 |
296.37 g/mol |
IUPAC名 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)octanamide |
InChI |
InChI=1S/C14H24N4O3/c1-4-5-6-7-8-9-10(19)16-11-12(15)17(2)14(21)18(3)13(11)20/h4-9,15H2,1-3H3,(H,16,19) |
InChIキー |
ZNDMWOZUZIMOJV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)

![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)

![2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)

